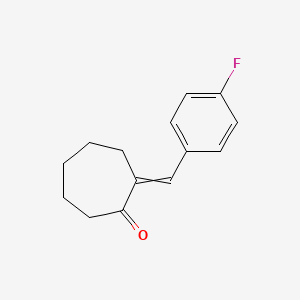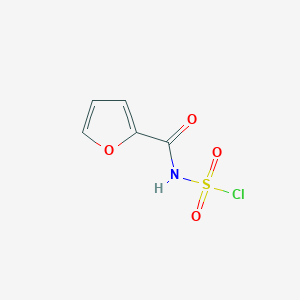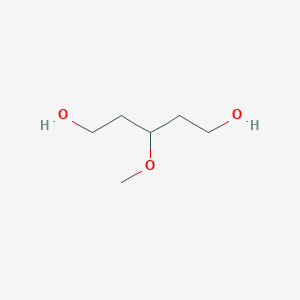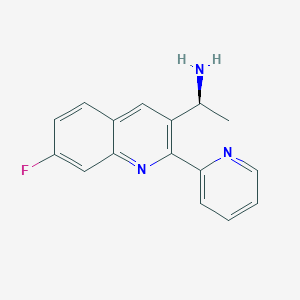![molecular formula C12H13NO6 B8345685 4-[(2-methylpropan-2-yl)oxycarbonyl]-3-nitrobenzoic acid](/img/structure/B8345685.png)
4-[(2-methylpropan-2-yl)oxycarbonyl]-3-nitrobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2-methylpropan-2-yl)oxycarbonyl]-3-nitrobenzoic acid is an organic compound that features a nitro group and a carboxylic acid group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-methylpropan-2-yl)oxycarbonyl]-3-nitrobenzoic acid typically involves the nitration of a suitable benzoic acid derivative followed by esterification. One common method includes:
Esterification: The carboxylic acid group is then esterified using 2-methylpropan-2-ol in the presence of a strong acid catalyst like sulfuric acid to form the ester.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction parameters and improve efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4-[(2-methylpropan-2-yl)oxycarbonyl]-3-nitrobenzoic acid undergoes several types of chemical reactions:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed back to the carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Hydrolysis: Aqueous sodium hydroxide for basic hydrolysis or hydrochloric acid for acidic hydrolysis.
Major Products
Reduction: 4-[(2-methylpropan-2-yl)oxycarbonyl]-3-aminobenzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Hydrolysis: 4-[(2-methylpropan-2-yl)oxycarbonyl]benzoic acid.
Aplicaciones Científicas De Investigación
4-[(2-methylpropan-2-yl)oxycarbonyl]-3-nitrobenzoic acid is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: Investigated for its potential use in drug development due to its structural similarity to biologically active compounds.
Industry: Used in the production of specialty chemicals and as a precursor in the synthesis of polymers and other materials.
Mecanismo De Acción
The mechanism of action of 4-[(2-methylpropan-2-yl)oxycarbonyl]-3-nitrobenzoic acid depends on its specific application. In reduction reactions, the nitro group is reduced to an amino group through electron transfer processes facilitated by the reducing agent. In substitution reactions, the nitro group acts as an electron-withdrawing group, making the aromatic ring more susceptible to nucleophilic attack.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[(2-methylpropan-2-yl)oxycarbonyl]-2-nitrobenzoic acid
- 4-[(2-methylpropan-2-yl)oxycarbonyl]-3-aminobenzoic acid
- 4-[(2-methylpropan-2-yl)oxycarbonyl]-3-hydroxybenzoic acid
Uniqueness
4-[(2-methylpropan-2-yl)oxycarbonyl]-3-nitrobenzoic acid is unique due to the specific positioning of the nitro group and the ester group on the benzene ring, which influences its reactivity and the types of reactions it can undergo. This structural arrangement makes it a valuable intermediate in organic synthesis and a useful compound in various research applications.
Propiedades
Fórmula molecular |
C12H13NO6 |
|---|---|
Peso molecular |
267.23 g/mol |
Nombre IUPAC |
4-[(2-methylpropan-2-yl)oxycarbonyl]-3-nitrobenzoic acid |
InChI |
InChI=1S/C12H13NO6/c1-12(2,3)19-11(16)8-5-4-7(10(14)15)6-9(8)13(17)18/h4-6H,1-3H3,(H,14,15) |
Clave InChI |
OYEBISLEPWWXJL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-] |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

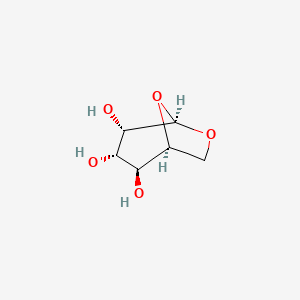
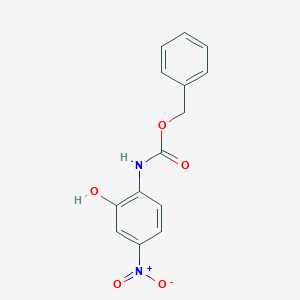
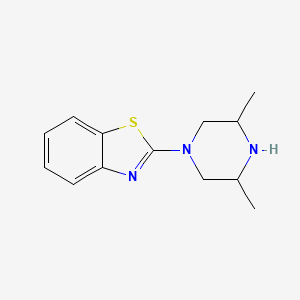
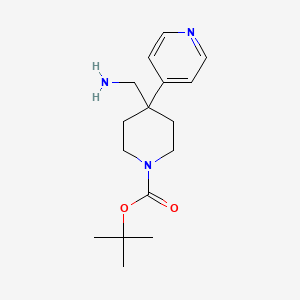
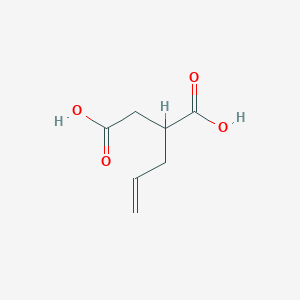


![1-(3-Aminophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B8345663.png)
